1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide
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Description
“1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonamide” is a complex organic compound. It likely contains a cyclobutylmethyl group, which is a cyclobutane (a four-carbon ring) with a methyl (CH3) group attached . It also contains a pyrazole group, which is a type of aromatic heterocycle consisting of a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-sulfonamide” part suggests the presence of a sulfonamide group at the 4-position of the pyrazole ring. Sulfonamides are compounds that contain a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
Based on its name, “this compound” would have a complex molecular structure involving a cyclobutane ring, a pyrazole ring, and a sulfonamide group . The exact structure would depend on how these groups are connected and any additional functional groups present.Chemical Reactions Analysis
The reactivity of “this compound” would depend on its exact molecular structure . Cyclobutanes, pyrazoles, and sulfonamides each have characteristic reactions . For example, cyclobutanes can undergo ring-opening reactions, pyrazoles can participate in various organic reactions such as substitutions, and sulfonamides can be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure . Factors influencing its properties could include its molecular weight, polarity, solubility, melting point, boiling point, and stability .Safety and Hazards
Properties
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c9-14(12,13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H2,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMIDALYZWAJFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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